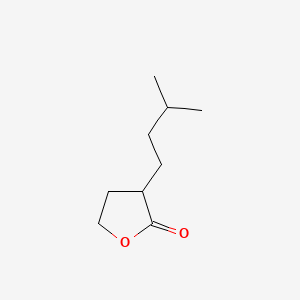
2(3H)-Furanone, dihydro-3-(3-methylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-3-(3-methylbutyl)-, also known as γ-decalactone, is a naturally occurring compound found in various fruits such as peaches, strawberries, and apricots. It is a lactone, a cyclic ester, and is known for its sweet, fruity aroma, making it a valuable component in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- can be achieved through several methods. One common approach involves the cyclization of hydroxy acids. For instance, the compound can be synthesized by the acid-catalyzed cyclization of 4-hydroxydecanoic acid. The reaction typically requires a strong acid such as sulfuric acid and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- often involves biotechnological processes. Microbial fermentation using specific strains of yeast or bacteria can convert fatty acids or their derivatives into the desired lactone. This method is favored due to its efficiency and the ability to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding diol.
Substitution: Various substituted lactones or open-chain derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mecanismo De Acción
The mechanism by which 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- exerts its effects is primarily through its interaction with olfactory receptors, leading to the perception of its characteristic fruity aroma. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and exhibiting antimicrobial activity by disrupting microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
γ-Nonalactone: Another lactone with a similar structure but a different chain length, known for its coconut-like aroma.
δ-Decalactone: A lactone with a similar fruity aroma but a different ring size.
γ-Undecalactone: Similar in structure but with a longer carbon chain, known for its peach-like aroma.
Uniqueness
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, which contribute to its distinctive aroma profile. Its presence in various fruits and its effectiveness in low concentrations make it particularly valuable in the flavor and fragrance industry.
Propiedades
Número CAS |
40541-41-1 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-(3-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-11-9(8)10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
SGQTUZRWTKNTGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)

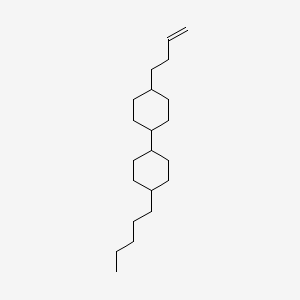
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

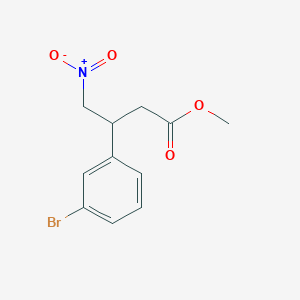
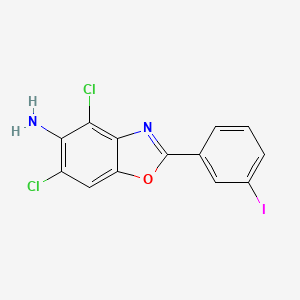
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)

![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
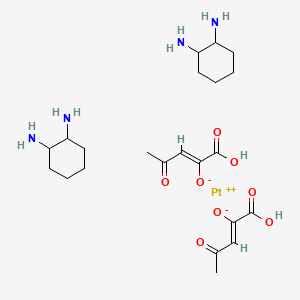
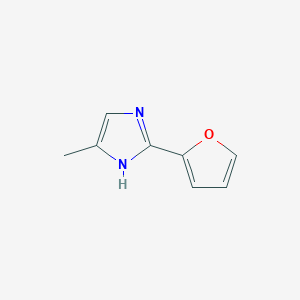
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
